molecular formula C15H15N5O2 B2921323 3-methoxy-1-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole-4-carboxamide CAS No. 1208851-32-4

3-methoxy-1-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole-4-carboxamide

Cat. No.: B2921323
CAS No.: 1208851-32-4
M. Wt: 297.318
InChI Key: WXUTUAWKOXUSCN-UHFFFAOYSA-N
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Description

3-methoxy-1-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole-4-carboxamide is a heterocyclic compound that contains both pyrazole and phenyl groups

Mechanism of Action

Target of Action

It’s worth noting that pyrazole derivatives have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.

Mode of Action

Pyrazole derivatives, in general, are known to interact with their targets, leading to various biological activities . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the compound.

Biochemical Pathways

It’s known that pyrazole derivatives can possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . Each of these activities would involve different biochemical pathways and downstream effects.

Pharmacokinetics

It’s worth noting that two active metabolites were generated upon incubation of a similar compound, apd791, with human liver microsomes . These metabolites were also identified in dogs after oral administration of APD791 . The presence of active metabolites can impact the bioavailability of a compound.

Result of Action

Given the wide range of biological activities associated with pyrazole derivatives , the results of action could potentially include changes in cell signaling, gene expression, enzymatic activity, and more.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole-4-carboxamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-1-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could yield an alcohol.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-1-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

3-methoxy-1-methyl-N-[4-(1H-pyrazol-5-yl)phenyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-20-9-12(15(19-20)22-2)14(21)17-11-5-3-10(4-6-11)13-7-8-16-18-13/h3-9H,1-2H3,(H,16,18)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUTUAWKOXUSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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